5-Bromo-2-fluoropyridine

Physical chemistry Material handling Process chemistry

5-Bromo-2-fluoropyridine is a halogenated pyridine derivative (molecular formula C₅H₃BrFN, molecular weight 175.99) that serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediate manufacturing. The compound features a bromo substituent at position 5 and a fluoro substituent at position 2 (ortho to nitrogen), a specific substitution pattern that differentiates it from regioisomers such as 2-bromo-5-fluoropyridine and from chloro or iodo analogs.

Molecular Formula C5H3BrFN
Molecular Weight 175.99 g/mol
CAS No. 766-11-0
Cat. No. B045044
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name5-Bromo-2-fluoropyridine
CAS766-11-0
Synonyms2-fluoro-5-bromopyridine
5-bromo-2-fluoropyridine
Molecular FormulaC5H3BrFN
Molecular Weight175.99 g/mol
Structural Identifiers
SMILESC1=CC(=NC=C1Br)F
InChIInChI=1S/C5H3BrFN/c6-4-1-2-5(7)8-3-4/h1-3H
InChIKeyMYUQKYGWKHTRPG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

5-Bromo-2-fluoropyridine (CAS 766-11-0) Technical Procurement Baseline for Pharmaceutical and Agrochemical Synthesis


5-Bromo-2-fluoropyridine is a halogenated pyridine derivative (molecular formula C₅H₃BrFN, molecular weight 175.99) that serves as a versatile building block in organic synthesis, particularly in pharmaceutical and agrochemical intermediate manufacturing . The compound features a bromo substituent at position 5 and a fluoro substituent at position 2 (ortho to nitrogen), a specific substitution pattern that differentiates it from regioisomers such as 2-bromo-5-fluoropyridine and from chloro or iodo analogs. This ortho-halogen pattern enables regioselective functionalization through both transition-metal-catalyzed cross-coupling at the bromo site and nucleophilic aromatic substitution at the fluoro site [1].

5-Bromo-2-fluoropyridine CAS 766-11-0: Why In-Class Halopyridine Substitution Introduces Quantifiable Risk


Generic substitution among bromofluoropyridine regioisomers or between fluoro and chloro analogs is not scientifically valid due to documented, quantifiable differences in physical state, reactivity profiles, and synthetic outcomes. The specific 5-bromo-2-fluoro substitution pattern on the pyridine ring directly determines: (1) whether the compound exists as a liquid (5-bromo-2-fluoro) versus a crystalline solid (2-bromo-5-fluoro), which affects handling, storage, and formulation protocols [1]; (2) the regioselectivity of lithiation and subsequent functionalization, with the 2-fluoro substituent enabling ortho-lithiation at the 3-position while suppressing competing nucleophilic addition pathways [2]; and (3) the electron-deficient character of the pyridine ring, which is substantially enhanced by the 2-fluoro substituent compared to chloro or unsubstituted analogs, directly influencing cross-coupling efficiency [3].

5-Bromo-2-fluoropyridine Procurement Evidence: Quantified Differentiation Against Closest Comparators


Physical Form Differentiation: Liquid vs. Crystalline Solid for 5-Bromo-2-fluoropyridine vs. 2-Bromo-5-fluoropyridine

5-Bromo-2-fluoropyridine (bromo at C5, fluoro at C2) exists as a liquid at room temperature, whereas its regioisomer 2-bromo-5-fluoropyridine (CAS 41404-58-4) is a crystalline solid with a melting point of 30–31 °C [1]. This difference in physical state is accompanied by distinct boiling points and refractive indices under comparable conditions.

Physical chemistry Material handling Process chemistry

SNAr Reactivity Advantage: Aryl Fluoride vs. Aryl Chloride in 5-Bromo-2-fluoropyridine Applications

In aromatic nucleophilic substitution (SNAr) reactions, the 2-fluoro substituent in 5-bromo-2-fluoropyridine confers a quantifiable reactivity advantage over the corresponding 2-chloro analog (5-bromo-2-chloropyridine, CAS 53939-30-3). The SNAr reactivity order for aryl halides is F > Cl > Br > I, with fluoride being the most reactive due to superior inductive stabilization of the Meisenheimer complex intermediate during the rate-determining addition step [1]. This contrasts sharply with aliphatic substitution where fluoride is the poorest leaving group.

Nucleophilic aromatic substitution Reaction kinetics Medicinal chemistry

Ortho-Lithiation Regioselectivity: 5-Bromo-2-fluoropyridine vs. 2-Bromo-3-fluoropyridine in Organometallic Functionalization

5-Bromo-2-fluoropyridine undergoes ortho-lithiation at the 3-position with high regioselectivity, enabling the preparation of 5-bromo-2-fluoro-3-pyridylboronic acid in high yield [1]. In contrast, the regioisomer 2-bromo-3-fluoropyridine exhibits fundamentally different behavior under identical lithiation conditions, undergoing a telesubstitution mechanism (bromine migration from the 2- to 4-position) rather than simple metal-bromine exchange [2]. This mechanistic divergence directly impacts synthetic utility and product predictability.

Organolithium chemistry Regioselective synthesis Boronic acid preparation

Sequential Cross-Coupling Efficiency: 5-Bromo-2-fluoropyridine in Suzuki-Miyaura Double Coupling

5-Bromo-2-fluoropyridine serves as a validated scaffold for sequential Suzuki-Miyaura cross-coupling, with documented high yields at both functionalization stages. Sutherland and Gallagher (2003) reported that ortho-lithiation followed by reaction with trimethylborate produced 5-bromo-2-fluoro-3-pyridylboronic acid in high yield; subsequent Suzuki reaction with aryl iodides gave 3-monosubstituted products in excellent yields, with the bromo constituent at C5 remaining intact for a second Suzuki coupling with aryl and heteroaryl boronic acids [1]. This orthogonality is directly enabled by the differential reactivity of the 2-fluoro and 5-bromo positions.

Palladium catalysis Suzuki-Miyaura coupling Sequential functionalization

Radiochemistry Compatibility: 5-Bromo-2-fluoropyridine as Precursor for 18F-Labeled PET Tracers

The 2-fluoro substituent in 5-bromo-2-fluoropyridine confers intrinsic suitability for radiochemistry applications that chloro or iodo analogs cannot match. The [18F]2-fluoropyridyl moiety is a prominent feature in PET radiotracers due to its demonstrated resistance to unwanted radiodefluorination in vivo [1]. Furthermore, nucleophilic substitution of the 2-fluoro position by [18F]fluoride ion in 5-substituted 2-halopyridines can be enhanced to practically useful levels (>15% yield) using additives such as quinuclidine or DABCO [2]. This compatibility with isotopic exchange or direct labeling pathways is not available with non-fluorinated analogs.

Positron emission tomography Radiofluorination Molecular imaging

5-Bromo-2-fluoropyridine Procurement Scenarios: Where Quantified Differentiation Drives Selection


Sequential Cross-Coupling for 3,5-Disubstituted 2-Fluoropyridine Libraries

5-Bromo-2-fluoropyridine is the preferred scaffold when synthetic routes require orthogonal, sequential functionalization at the 3- and 5-positions without protecting group manipulation. The 2-fluoro substituent directs ortho-lithiation to the 3-position for boronic acid formation in high yield, while the 5-bromo group remains intact for subsequent Suzuki-Miyaura coupling with aryl or heteroaryl boronic acids, enabling efficient library synthesis of 3,5-disubstituted 2-fluoropyridines [1]. This orthogonal reactivity pattern differentiates it from symmetrical dihalopyridines that require protecting strategies or suffer from competitive coupling.

Pharmaceutical Intermediate for Kinase Inhibitors and CNS Drug Candidates

5-Bromo-2-fluoropyridine has been validated as a molecular scaffold for multiple Active Pharmaceutical Ingredients (APIs), including Neuropeptide Y Receptor Y5 Inhibitors, SARS-CoV-2 Main Protease Inhibitors, and Indoleamine-2,3-Dioxygenase-1 Inhibitors in cancer immunotherapy [1]. The electron-withdrawing 2-fluoro substituent enhances metabolic stability of derived drug candidates while maintaining synthetic versatility at the 5-bromo site for late-stage diversification. Procurement for medicinal chemistry programs targeting these therapeutic areas should prioritize this specific isomer over regioisomeric alternatives based on documented scaffold precedence.

PET Tracer Development and 18F Radiochemistry Programs

The 2-fluoropyridine motif is established in PET radiotracer design due to resistance to in vivo radiodefluorination [1]. 5-Bromo-2-fluoropyridine serves as both a cold reference standard and a model substrate for optimizing radiofluorination conditions. Research has demonstrated that nucleophilic substitution at 2-halopyridine positions can be enhanced to >15% radiochemical yield using organocatalytic additives (quinuclidine or DABCO), making this compound valuable for methods development in PET radiochemistry laboratories and for screening programs requiring rapid labeling of candidate tracers .

Agrochemical Building Block Requiring Liquid-Phase Handling

Bromofluoropyridines are documented intermediates in the preparation of compounds with fungicidal, pesticidal, and herbicidal activity [1]. The liquid physical state of 5-bromo-2-fluoropyridine at room temperature provides a quantifiable advantage over the crystalline 2-bromo-5-fluoropyridine isomer in continuous-flow synthesis and automated dispensing systems. For agrochemical process development where volumetric handling and pumping are required, the liquid form eliminates the need for pre-heating or solvent dissolution prior to transfer, reducing operational complexity and energy input.

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